molecular formula C19H13BrN2OS B2654830 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-91-4

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2654830
CAS No.: 476668-91-4
M. Wt: 397.29
InChI Key: WWCWPMSCEDEKIJ-DHDCSXOGSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and the thiazole derivative.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between the thiazole derivative and a methoxybenzaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include phenolic derivatives.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: It could be used in the development of new materials with specific electronic properties.

Biology

    Biological Probes: The compound may be used as a probe to study biological processes.

    Drug Development: It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.

    Diagnostic Tools: It could be used in the development of diagnostic tools.

Industry

    Chemical Manufacturing: The compound may be used in the synthesis of other chemicals.

    Agriculture: It could be used in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
  • (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Uniqueness

The presence of the bromophenyl group in (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-18-8-3-2-5-14(18)9-15(11-21)19-22-17(12-24-19)13-6-4-7-16(20)10-13/h2-10,12H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCWPMSCEDEKIJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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